Benzenamine, N-[1-(3-bromophenyl)ethylidene]-
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Overview
Description
Benzenamine, N-[1-(3-bromophenyl)ethylidene]- is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom attached to the phenyl ring and an imine group linked to the benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[1-(3-bromophenyl)ethylidene]- typically involves the condensation reaction between benzenamine and 3-bromoacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[1-(3-bromophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, N-[1-(3-bromophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[1-(3-bromophenyl)ethylidene]- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-[1-(4-bromophenyl)ethylidene]-
- Benzenamine, N-[1-(2-bromophenyl)ethylidene]-
- Benzenamine, N-[1-(3-chlorophenyl)ethylidene]-
Uniqueness
Benzenamine, N-[1-(3-bromophenyl)ethylidene]- is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the imine group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
898282-30-9 |
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Molecular Formula |
C14H12BrN |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-phenylethanimine |
InChI |
InChI=1S/C14H12BrN/c1-11(12-6-5-7-13(15)10-12)16-14-8-3-2-4-9-14/h2-10H,1H3 |
InChI Key |
GWVSMBGSVIIUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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